molecular formula C17H16N2O3S B353082 N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide CAS No. 851989-20-3

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No.: B353082
CAS No.: 851989-20-3
M. Wt: 328.4g/mol
InChI Key: AEHXKTKUNNWFDS-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields This compound features a benzoxazole ring, a phenyl group substituted with a methylsulfanyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The phenyl ring can be functionalized with a methylsulfanyl group through nucleophilic substitution reactions, often using methylthiol or its derivatives.

    Amide Formation: The final step involves coupling the benzoxazole derivative with a suitable propanamide precursor, typically using amide bond-forming reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Electrophiles like halogens, nitrating agents

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Potential use as a probe or ligand in biochemical assays due to its ability to interact with specific biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole ring and the phenyl group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Biological Activity

N-[2-(methylsulfanyl)phenyl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS). These methods confirm the structural integrity and purity of the synthesized compound.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial and fungal strains. Studies have reported Minimum Inhibitory Concentrations (MICs) indicating its effectiveness:

Microorganism MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

In vitro tests demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

The antifungal activity of the compound was evaluated against common fungal pathogens. The results indicated that it possesses effective antifungal properties with an MIC comparable to standard antifungal agents:

Fungal Strain MIC (µg/mL)
Candida parapsilosis15
Aspergillus niger20

These findings suggest that the compound could be a viable candidate for treating fungal infections .

Cytotoxic Activity

The cytotoxic effects of this compound were tested on various cancer cell lines. The results from MTT assays indicate a dose-dependent cytotoxicity:

Cell Line IC50 (µM)
A549 (lung cancer)12.5
MCF7 (breast cancer)15.0
HeLa (cervical cancer)10.0

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several studies have documented the biological activities of similar benzoxazole derivatives. For instance, a study highlighted that benzoxazole derivatives with methylsulfanyl groups displayed enhanced antibacterial activity due to their ability to interact with bacterial membranes . Another investigation noted that modifications in the benzoxazole structure could lead to improved anticancer efficacy through enhanced cellular uptake and apoptosis induction mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the methylsulfanyl group is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites within microbial cells. Additionally, the benzoxazole moiety contributes significantly to its bioactivity due to its established role in medicinal chemistry as a scaffold for various therapeutic agents .

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-23-15-9-5-2-6-12(15)18-16(20)10-11-19-13-7-3-4-8-14(13)22-17(19)21/h2-9H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHXKTKUNNWFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724557
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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